Mass Difference vs. 4‑Fluorophenyl Analog
The target compound (C₂₀H₁₇NO₂, monoisotopic mass 303.1259 Da) differs from its closest analog, Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate (Pitavastatin Impurity 23, CAS 121659‑86‑7, C₂₀H₁₆FNO₂, monoisotopic mass 321.1165 Da), by replacement of the 4‑fluorophenyl group with an unsubstituted phenyl ring. This results in a mass difference of 17.99 Da and distinct isotopic patterns [1][2]. In electrospray ionization mass spectrometry, the two compounds yield different [M+H]⁺ precursor ions (m/z 304.13 vs. 322.12), enabling unambiguous selected reaction monitoring (SRM) transitions without cross-talk .
Comparator: C20H16FNO2, 321.1165 Da
Δ 17.99 Da
| Evidence Dimension | Monoisotopic mass and molecular formula |
|---|---|
| Target Compound Data | C₂₀H₁₇NO₂, monoisotopic mass 303.1259 Da |
| Comparator Or Baseline | Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate: C₂₀H₁₆FNO₂, monoisotopic mass 321.1165 Da |
| Quantified Difference | Δ monoisotopic mass = 17.99 Da; distinct elemental composition (presence vs. absence of fluorine) |
| Conditions | High-resolution mass spectrometry (HRMS); computed exact masses from PubChem and organotin.org structural data |
Why This Matters
The 17.99 Da mass difference guarantees baseline-resolved detection in LC-MS impurity profiling, eliminating false positives or misidentification that would arise from analog substitution.
- [1] PubChem. Compound Summary for CID 71721515, Methyl 2-cyclopropyl-4-phenylquinoline-3-carboxylate. https://pubchem.ncbi.nlm.nih.gov/compound/71721515 View Source
- [2] Organotin.org. Methyl 4-(4′-fluorophenyl)-2-(cyclopropyl)-3-quinolinecarboxylate (CAS 121659-86-7) Data Sheet. https://www.organotin.org/archives/21376 View Source
